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Compound of Interest

Compound Name: Molindone Hydrochloride

Cat. No.: B1677402

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety and toxicology
profile of molindone hydrochloride, a dihydroindolone neuroleptic agent. The information
presented is intended to support research, development, and regulatory activities related to this
compound. Data has been compiled from a range of non-clinical studies, including single-dose
and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental
toxicity assessments.

Executive Summary

Molindone hydrochloride, an antagonist of the dopamine D2 and D5 receptors, has
undergone a battery of preclinical safety evaluations. The acute toxicity profile indicates
moderate toxicity upon oral administration. Subchronic studies in rats have identified dose-
dependent effects, primarily related to the pharmacological activity of the drug, including
sedation and effects on body weight and organ weights. Genotoxicity assays have shown
mixed results, with no evidence of chromosomal damage in vivo. While specific long-term
carcinogenicity studies on molindone are not extensively published, the potential for prolactin-
mediated mammary gland tumors, a known class effect for dopamine D2 receptor antagonists
in rodents, warrants consideration. Reproductive toxicity studies in rats and rabbits have not
demonstrated teratogenic effects, though effects on fertility and pup growth were observed at
higher doses.
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Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance
after a single exposure. For molindone hydrochloride, these studies have established the
median lethal dose (LD50) in various species and routes of administration.

Table 1: Acute Toxicity of Molindone Hydrochloride

) Route of
Species . . Parameter Value Reference
Administration

Rat Oral LD50 261 mg/kg [1]
Mouse Intraperitoneal LD50 243 mg/kg [1]
Human Oral TDLO 2,500 pg/kg [1]

LD50: Median Lethal Dose; TDLO: Lowest Published Toxic Dose

Experimental Protocols
Oral LD50 Study in Rats:

e Species: Rat
o Route of Administration: Oral gavage

o Dosage: A range of single doses of molindone hydrochloride were administered to
different groups of rats.

» Observation Period: Animals were observed for mortality and clinical signs of toxicity for a
period of up to 14 days post-dosing.

o Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at
necropsy.

o Data Analysis: The LD50 value was calculated using a recognized statistical method.
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Repeated-Dose Toxicity

Repeated-dose toxicity studies are conducted to evaluate the adverse effects of a substance
following prolonged exposure. Subchronic oral toxicity studies have been performed in both

adult and juvenile rats.

Table 2: Subchronic Oral Toxicity of Molindone Hydrochloride in Rats

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b1677402?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Study
Population

Duration Species

Dose
Levels
(mglkgl/day)

Key
L Reference
Findings

Adult 13 weeks Rat

0, 5, 20, 60

Decreased
activity,
partial eye
closure,
increased
liver, adrenal
gland, and
seminal
vesicle/prosta
te weights.
Decreased
uterine
weights in
females at
the top two
doses.

Juvenile 8 weeks Rat

0, 5, 25, 50,
75

Decreased
activity,
partial eye
closure,
increased
liver and
adrenal gland
weights.
Reversible 12
effects on
sexual
maturity
parameters
secondary to
decreased

body weights.
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Experimental Protocols

13-Week Oral Toxicity Study in Adult Rats:
e Species: Adult Rats

o Route of Administration: Oral gavage

e Dosage: 0, 5, 20, or 60 mg/kg/day

e Duration: 13 weeks

» Endpoints: Clinical observations, body weight, food consumption, ophthalmology,
hematology, clinical chemistry, urinalysis, organ weights, gross pathology, and
histopathology.

8-Week Oral Toxicity Study in Juvenile Rats:
e Species: Juvenile Rats

o Route of Administration: Oral gavage

e Dosage: 0, 5, 25, 50, or 75 mg/kg/day

e Duration: 8 weeks

o Endpoints: Similar to the adult study, with additional assessments of developmental
landmarks and sexual maturation.
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Caption: Experimental Workflow for Repeated-Dose Toxicity Studies.

Genotoxicity

Genotoxicity studies are performed to assess the potential of a substance to induce mutations
or chromosomal damage. Molindone hydrochloride has been evaluated in a battery of in vitro
and in vivo assays.

Table 3: Genotoxicity of Molindone Hydrochloride
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Metabolic
Assay Test System L. Result Reference
Activation
S. typhimurium Negative in all
Bacterial (TA98, TA100, ] ) strains except
With and without ]
Reverse TA1535, TA1537) . TA100 with S9 [3]
_ _ rat liver S9
Mutation (Ames) & E. coli (up to 3-fold
(WP2uvrA) increase)
Small (2-fold),

Bacterial

Reverse

S. typhimurium

With human liver

non-reproducible

increase at the

[3]

_ (TA100) S9 _
Mutation (Ames) highest
concentration

In vitro ] )

Human With and without )
Chromosomal Negative [3]

] lymphocytes S9
Aberration
In vivo )
) Rat bone marrow  N/A Negative [3]

Micronucleus
In vivo Comet ] )

Rat liver N/A Negative [3]

Assay

The mutagenicity observed in the Ames test with rat liver S9 was abrogated by the addition of

glutathione and UDP-glucuronic acid, suggesting detoxification via Phase Il conjugation

pathways.[3]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test):

o Test Strains:Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia
coli strain WP2uvrA.

e Method: Plate incorporation method.
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» Metabolic Activation: With and without an Aroclor 1254-induced rat liver post-mitochondrial
fraction (S9).

o Test Concentrations: A range of concentrations of molindone hydrochloride, up to 5,000 p
g/plate .

« Endpoint: A significant, dose-related increase in the number of revertant colonies.

In vivo Micronucleus Test:

e Species: Rat

o Route of Administration: Oral gavage

o Dosage: Multiple dose levels administered.

o Sampling Time: Bone marrow collected at appropriate time points after the final dose.

o Endpoint: Frequency of micronucleated polychromatic erythrocytes in the bone marrow.

Molindone Hydrochloride
In Vitro Assays In Vivo Assays
A, A,

Bacterial Reverse Mutation Assay (Ames Test)

Chromosomal Aberration Assay (Human Lymphocytes) Bone Marrow Micronucleus Test (Rat) Liver Comet Assay (Rat)

Click to download full resolution via product page

Caption: Genotoxicity Testing Battery for Molindone Hydrochloride.

Carcinogenicity

Specific long-term (2-year) carcinogenicity bioassays for molindone hydrochloride are not
readily available in the public domain. However, the pharmacological class to which molindone
belongs, dopamine D2 receptor antagonists, is known to have the potential to induce mammary
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gland tumors in rodents. This effect is believed to be mediated by a sustained increase in
prolactin levels (hyperprolactinemia) due to the blockade of dopamine's inhibitory control over
prolactin secretion.[1]

It is important to note that the relevance of rodent mammary tumors induced by
hyperprolactinemia to human risk is a subject of ongoing scientific and regulatory discussion.[1]
The International Council for Harmonisation (ICH) provides guidance on the need for
carcinogenicity studies for pharmaceuticals.[4][5]

Reproductive and Developmental Toxicity

A series of reproductive and developmental toxicity studies have been conducted with
molindone hydrochloride in rats and rabbits in compliance with Good Laboratory Practice
(GLP) and ICH guidelines.

Table 4: Reproductive and Developmental Toxicity of Molindone Hydrochloride
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. Dose Levels L
Study Type Species Key Findings Reference
(mglkgl/day)
Prolonged
estrous cycles
Fertility and Early and delayed
Embryonic mating at =15
Rat 0,5, 15, 30
Development mg/kg/day. No
(FEE) effects on fertility
or embryonic
development.
No
Embryo-Fetal
developmental
Development Rat 0, 5, 20, 40 o
toxicity in F1
(EFD)
fetuses.
No
Embryo-Fetal
) developmental
Development Rabbit 0,5, 10, 15 S
toxicity in F1
(EFD)
fetuses.
Reduced
preweaning
growth in F1
Prenatal/Postnat pups at 40
al Development Rat 0, 5, 20, 40 mg/kg/day. No

(PPN)

effects on
postweaning
growth, behavior,

or reproduction.

Parental hypoactivity and reduced body weight gain were observed in all reproductive toxicity

studies at various dose levels.

Experimental Protocols

Fertility and Early Embryonic Development (FEE) Study in Rats:
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e Dosing: Females were dosed for 2 weeks premating through implantation. Males were dosed
for 4 weeks premating for 57 days.

» Endpoints: Estrous cyclicity, mating performance, fertility indices, and early embryonic
development parameters.

Embryo-Fetal Development (EFD) Studies:

e Species: Rats and Rabbits

e Dosing (Rats): Gestational days (GDs) 6-17.
e Dosing (Rabbits): GDs 6-18.

» Endpoints: Maternal clinical signs, body weight, food consumption, uterine and ovarian
parameters, and detailed fetal external, visceral, and skeletal examinations.

Prenatal and Postnatal (PPN) Development Study in Rats:
e Dosing (FO dams): GD 6 through Lactation Day (LD) 21.

o Endpoints (F1 generation): Viability, growth, development, behavior, and reproductive
performance.

’ Embryo-Fetal Development (Rat) ’ Embryo-Fetal Development (Rabbit)‘ Prenatal & Postnatal Development (Rat)

i i Key Endpoints i i

Teratogenicity

Fertility & Early Embryonic Development (Rat)

[

" Fertility Indices

Postnatal Growth & Development ’ F1 Reproduction
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Caption: Overview of Reproductive and Developmental Toxicity Studies.

Conclusions
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The preclinical safety profile of molindone hydrochloride has been characterized through a
range of toxicology studies. The compound exhibits moderate acute oral toxicity. Subchronic
administration in rats is associated with effects related to its pharmacological activity. The
genotoxicity profile, based on a weight of evidence, suggests a low risk to humans at
therapeutic doses.[3] While specific long-term carcinogenicity data for molindone is limited, the
potential for prolactin-mediated effects in rodents is a recognized class effect for dopamine D2
antagonists. Reproductive toxicity studies have not identified a teratogenic potential, although
effects on female reproductive parameters and offspring growth were noted at higher doses.
This comprehensive preclinical data package provides a foundation for the continued clinical
evaluation and risk assessment of molindone hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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